7-Epi-10-deacetyltaxol
Overview
Description
Synthesis Analysis
7-Epi-10-deacetyltaxol has been successfully isolated from cultures of endophytic fungi, such as Pestalotiopsis microspora, which are associated with the bark of Taxodium mucronatum. The isolation process involves traditional and molecular taxonomical characterization of the fungus and purification of the compound using column chromatography, confirmed by spectroscopic and chromatographic comparisons with authentic paclitaxel (Subban et al., 2017).
Molecular Structure Analysis
The stereochemistry and molecular structure of 7-epi-10-deacetyltaxol and its derivatives have been elucidated through crystallographic studies. For instance, the stereochemistry at C2'' and C3'' of two diastereomers of 2'',3''-dibromo-7-epi-10-deacetylcephalomannine was assigned based on the crystallographic analysis, providing insights into the conformation and absolute configuration of these molecules (Jiang et al., 2005).
Chemical Reactions and Properties
7-Epi-10-deacetyltaxol and its derivatives exhibit various chemical reactions, including epimerization and interactions with tubulin, contributing to their biological activities. For example, the epimerization of paclitaxel and related compounds at the 7-position has been studied, revealing that removal of the C10 acetyl group increases the epimerization rate in basic aqueous solutions (Tian & Stella, 2008).
Physical Properties Analysis
The "hydrophobic collapse" conformation of 7-epi-10-deacetyltaxol has been observed in a non-aqueous environment through crystallographic studies, providing evidence for the existence of this conformation outside of aqueous media and contributing to our understanding of its physical properties (Gao & Parker, 1996).
Chemical Properties Analysis
The chemical properties of 7-epi-10-deacetyltaxol, such as its ability to induce apoptotic cell death in cancer cells, are closely linked to its molecular structure and interactions with cellular components. The induction of apoptosis in HepG2 cells by 7-epi-10-deacetyltaxol occurs through the intrinsic pathway, involving ROS generation and activation of the MAPK pathway (Subban et al., 2017).
Scientific Research Applications
Field
This application falls under the field of Industrial Microbiology and Biotechnology .
Application Summary
7-Epi-10-deacetyltaxol is used in the bioconversion process to produce 10-deacetyltaxol, which is a semi-synthetic form of the anticancer drug paclitaxel .
Methods of Application
The bioconversion process involves the use of an engineered yeast with a glycoside hydrolase gene from Lentinula edodes. The process is optimized for larger scale reaction volumes up to 10 L using the engineered yeast cells harvested from a 200-L scale fermentation process .
Results
The bioconversion of 7-β-xylosyl-10-deacetyltaxol resulted in a 93–95% conversion efficiency and a yield of 10.58 g/L of 10-deacetyltaxol in a 1 L volume with 15 g/L 7-β-xylosyl-10-deacetyltaxol .
Anticancer Research
Field
This application is in the field of Oncology .
Application Summary
7-Epi-10-deacetyltaxol has been found to induce apoptosis in human hepatocellular carcinoma cell line (HepG2) in vitro .
Methods of Application
The compound was isolated from an endophytic fungus Pestalotiopsis microspora and tested on HepG2 cells. The effects on cell proliferation, induction of apoptosis, and molecular mechanisms of apoptosis were studied .
Results
The compound exhibited significant in vitro cytotoxicity in HepG2 cells. It induced apoptosis in a dose-dependent manner associated with reactive oxygen species generation, increased Bax/Bcl-2 ratio, p38 MAPKs activation, and PARP cleavage .
Safety And Hazards
properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H49NO13/c1-24-29(57-41(54)35(50)33(26-15-9-6-10-16-26)46-39(52)27-17-11-7-12-18-27)22-45(55)38(58-40(53)28-19-13-8-14-20-28)36-43(5,37(51)34(49)32(24)42(45,3)4)30(48)21-31-44(36,23-56-31)59-25(2)47/h6-20,29-31,33-36,38,48-50,55H,21-23H2,1-5H3,(H,46,52)/t29-,30+,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLVGQKNNUHXIP-DIYBZAJCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H49NO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559294 | |
Record name | (5beta,7alpha,10beta,13alpha)-4-(Acetyloxy)-13-{[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy}-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
811.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Epi-10-deacetyltaxol | |
CAS RN |
78454-17-8, 111149-94-1 | |
Record name | 7-epi-10-Deacetyltaxol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78454-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-epi-3'-epi-10-Deacetyltaxol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111149941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Deacetyl-7-epipaclitaxel | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078454178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5beta,7alpha,10beta,13alpha)-4-(Acetyloxy)-13-{[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy}-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 78454-17-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 10-DEACETYL-7-EPIPACLITAXEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF8TD9Q8G5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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